N-(1-Ethyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine
Description
N-(1-Ethyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine is a benzimidazole derivative characterized by a pyrrolidinylidene substituent at the N1-position of the benzimidazole core. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological and chemical properties. Benzimidazole derivatives are widely studied due to their structural versatility, which allows for modifications that enhance biological activity, stability, and selectivity .
Properties
CAS No. |
84859-03-0 |
|---|---|
Molecular Formula |
C13H16N4 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(Z)-N-(1H-benzimidazol-2-yl)-1-ethylpyrrolidin-2-imine |
InChI |
InChI=1S/C13H16N4/c1-2-17-9-5-8-12(17)16-13-14-10-6-3-4-7-11(10)15-13/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,15)/b16-12- |
InChI Key |
WQNAZHNLADXFBU-VBKFSLOCSA-N |
Isomeric SMILES |
CCN\1CCC/C1=N/C2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CCN1CCCC1=NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine typically involves the condensation of 1-ethyl-2-pyrrolidinone with 2-aminobenzimidazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while maintaining the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Ethyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products Formed
Scientific Research Applications
N-(1-Ethyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Ethyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Physicochemical Properties
- Solubility: Nitro- and pyrimidinyl-substituted derivatives () exhibit lower solubility in non-polar solvents due to polar functional groups .
- Melting Points : Schiff base derivatives () have moderate melting points (108–110°C), while crystalline pyrimidinyl derivatives () melt at 623 K .
Biological Activity
N-(1-Ethyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse sources.
Chemical Structure and Properties
- Chemical Formula : C13H16N4
- CAS Number : 6510099
- Molecular Weight : 228.29 g/mol
The compound features a benzimidazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the pyrrolidine moiety may contribute to its pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including kinases and phosphatases, which play crucial roles in cell signaling pathways.
- Antimicrobial Activity : Benzimidazole derivatives often exhibit antibacterial and antifungal properties by disrupting microbial cell wall synthesis or interfering with nucleic acid metabolism.
- Cytotoxic Effects : Studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The results indicated a significant inhibitory effect against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Cytotoxicity Studies
In vitro cytotoxicity assays revealed that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF-7 (breast cancer) | 25 |
| Normal fibroblasts | >100 |
Case Study 1: Anticancer Activity
A recent study published in a peer-reviewed journal evaluated the anticancer properties of this compound in xenograft models. The compound demonstrated significant tumor reduction compared to control groups, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the compound's antimicrobial effects against resistant strains of bacteria. The findings revealed that it effectively inhibited biofilm formation, which is critical in treating chronic infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
